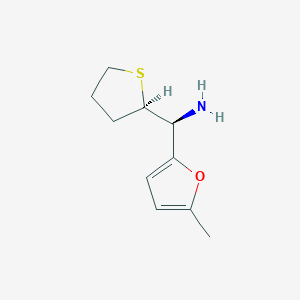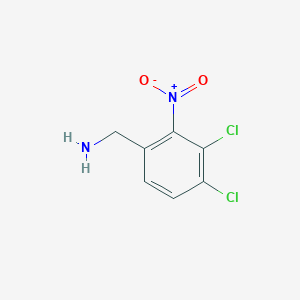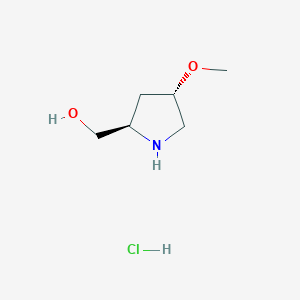
tert-Butyl (R)-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl ®-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate is a compound that belongs to the class of carbamates. It is often used in organic synthesis as a protecting group for amines due to its stability under various reaction conditions and its ease of removal. This compound is particularly valuable in the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl ®-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group. Common bases used include triethylamine (Et3N) or sodium bicarbonate (NaHCO3). The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc2O, followed by elimination of tert-butanol.
Industrial Production Methods
On an industrial scale, the production of tert-Butyl ®-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate can be achieved using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of catalysts, such as palladium or copper, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl ®-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, nucleophiles like NaOCH3
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
tert-Butyl ®-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological pathways and interactions.
Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly in the development of drugs that target specific enzymes or receptors.
Industry: Applied in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of tert-Butyl ®-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate involves its role as a protecting group. The Boc group stabilizes the amine by preventing it from participating in unwanted side reactions. The removal of the Boc group is typically achieved using strong acids like trifluoroacetic acid (TFA), which protonates the carbonyl oxygen, leading to the cleavage of the tert-butyl group and release of the free amine.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- N-Boc-protected anilines
- tert-Butyl ®-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate
Uniqueness
tert-Butyl ®-(3-(benzyloxy)-2-(hydroxymethyl)propyl)carbamate is unique due to its specific structure, which provides both steric hindrance and stability. This makes it particularly effective as a protecting group in complex synthetic routes, where other protecting groups might fail due to instability or reactivity under the required conditions.
Properties
Molecular Formula |
C16H25NO4 |
|---|---|
Molecular Weight |
295.37 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-2-(hydroxymethyl)-3-phenylmethoxypropyl]carbamate |
InChI |
InChI=1S/C16H25NO4/c1-16(2,3)21-15(19)17-9-14(10-18)12-20-11-13-7-5-4-6-8-13/h4-8,14,18H,9-12H2,1-3H3,(H,17,19)/t14-/m1/s1 |
InChI Key |
LRIXBERKCUIKJB-CQSZACIVSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](CO)COCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CO)COCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4As,7ar)-tert-butyl octahydro-1h-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B12991317.png)






![anti-7-Cyano-2-benzyl-2-azabicyclo[2.2.1]heptane](/img/structure/B12991346.png)

![1-(Bicyclo[1.1.1]pentan-1-ylmethyl)-1H-pyrazol-4-amine](/img/structure/B12991365.png)




